![molecular formula C17H25NO B5369436 N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)
N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide, also known as CT-3, is a synthetic cannabinoid that has been the subject of extensive research in recent years. It is a non-psychoactive compound that is structurally similar to THC, the primary psychoactive component of cannabis. CT-3 has shown promise as a potential therapeutic agent for a range of medical conditions, including pain, inflammation, and neurological disorders.
Wirkmechanismus
N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide exerts its effects by interacting with the endocannabinoid system, a complex network of receptors and signaling molecules that is involved in a range of physiological processes. Specifically, it binds to CB2 receptors, which are primarily found in immune cells and are involved in modulating inflammation and pain.
Biochemical and physiological effects:
In addition to its analgesic effects, this compound has been shown to have anti-inflammatory properties, making it a potentially useful agent for treating conditions such as arthritis and inflammatory bowel disease. It has also been investigated for its neuroprotective effects, with studies suggesting that it may be beneficial in the treatment of conditions such as multiple sclerosis and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide is its non-psychoactive nature, which allows for easier and safer experimentation in a laboratory setting. However, its relatively low potency and limited bioavailability may pose challenges for researchers looking to develop it into a clinically useful agent.
Zukünftige Richtungen
Despite these limitations, there is still much interest in N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide as a potential therapeutic agent. Future research may focus on developing more efficient synthesis methods and improving its bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with 1-(4-isopropylphenyl)ethylamine in the presence of a catalyst. The resulting product is then purified using various techniques, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One of the main areas of research has been its use as an analgesic, with studies showing that it can effectively reduce pain in animal models.
Eigenschaften
IUPAC Name |
N-[1-(4-propan-2-ylphenyl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-12(2)14-8-10-15(11-9-14)13(3)18-17(19)16-6-4-5-7-16/h8-13,16H,4-7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHLCGFJOMBLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199052 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.